2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}-1-(4-phenylpiperazin-1-yl)ethan-1-one
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Description
2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}-1-(4-phenylpiperazin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C23H22N4OS and its molecular weight is 402.52. The purity is usually 95%.
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Scientific Research Applications
Microwave-assisted Hantzsch Thiazole Synthesis
A study by Kamila et al. (2012) detailed the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines through the Hantzsch thiazole reaction, employing microwave heating. This method showcased an efficient pathway to synthesize thiazole derivatives using 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones, which are closely related to the queried compound, indicating its potential as an intermediate in synthesizing complex thiazole structures (Kamila, Mendoza, & Biehl, 2012).
Potential Anticancer Applications
Potikha and Brovarets (2020) proposed a method for assembling the imidazo[2,1-b][1,3]thiazole system, which included screening for antitumor activity. A derivative, 1-phenyl-2-(6-phenyl-5,6-dihydroimidazo[2,1-b]-thiazol-6-yl)ethanone, demonstrated moderate ability to suppress the growth of kidney cancer cells, highlighting the potential anticancer applications of compounds within this chemical framework (Potikha & Brovarets, 2020).
Synthesis of Benzothiazole- and Benzimidazole-based Heterocycles
Darweesh et al. (2016) explored the synthesis of benzothiazole- and benzimidazole-based heterocycles, deriving novel pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives. While the study did not specifically mention "2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)-1-(4-phenylpiperazin-1-yl)ethanone," it underscores the versatility of similar imidazo[2,1-b]thiazol and phenylpiperazinyl structures in synthesizing diverse heterocyclic compounds with potential pharmacological applications (Darweesh, Mekky, Salman, & Farag, 2016).
Antiinflammatory Activity Study
A study by Lantos et al. (1984) on isomeric dihydroimidazo[2,1-b]thiazoles revealed significant antiinflammatory activity in adjuvant arthritic rat assay, suggesting the therapeutic potential of such compounds in inflammation-related disorders. This work implies that structurally similar compounds, including those with the phenylimidazo[2,1-b]thiazol backbone, could be explored for their antiinflammatory properties (Lantos, Bender, Razgaitis, Sutton, Dimartino, Griswold, & Walz, 1984).
Properties
IUPAC Name |
2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)-1-(4-phenylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4OS/c28-22(26-13-11-25(12-14-26)19-9-5-2-6-10-19)15-20-17-29-23-24-21(16-27(20)23)18-7-3-1-4-8-18/h1-10,16-17H,11-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCYIKBGJVGALN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CC3=CSC4=NC(=CN34)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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